8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-6,10-dimethyl-4,12-diphenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
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Overview
Description
8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-6,10-dimethyl-4,12-diphenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene is a complex organic compound known for its unique structural properties. This compound belongs to the family of boron-dipyrromethene (BODIPY) dyes, which are widely used in various scientific applications due to their excellent photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-6,10-dimethyl-4,12-diphenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene typically involves the reaction of a pyrrole derivative with a boron-containing reagent under specific conditions. The process often includes the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is then purified using techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-6,10-dimethyl-4,12-diphenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include halogens for substitution reactions, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-6,10-dimethyl-4,12-diphenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene has several scientific research applications, including:
Chemistry: Used as a fluorescent dye in various chemical assays and experiments.
Biology: Employed in biological imaging to study cellular processes and structures.
Medicine: Utilized in diagnostic imaging and as a potential therapeutic agent.
Industry: Applied in the development of advanced materials and sensors
Mechanism of Action
The mechanism of action of 8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-6,10-dimethyl-4,12-diphenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and signaling pathways, making it useful in various research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2,6-Diiodo-1,3,5,7-tetramethyl-8-phenyl-4,4-difluoroboradiazasindacene: Another BODIPY dye with similar photophysical properties.
4,6,10,12-tetranitro-5,11-bis(nitroimino)-2,8-dioxa-4,6,10,12-tetraaza-tricyclo[7,3,0,03,7]dodecane: A high-energy density material with different applications.
Uniqueness
8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-6,10-dimethyl-4,12-diphenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene stands out due to its unique combination of iodine and fluorine atoms, which enhance its photophysical properties and make it highly effective in various applications.
Properties
Molecular Formula |
C30H23BF2I2N2 |
---|---|
Molecular Weight |
714.1 g/mol |
IUPAC Name |
8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-6,10-dimethyl-4,12-diphenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
InChI |
InChI=1S/C30H23BF2I2N2/c1-18-14-26(21-10-6-4-7-11-21)36-29(18)28(23-16-24(34)20(3)25(35)17-23)30-19(2)15-27(37(30)31(36,32)33)22-12-8-5-9-13-22/h4-17H,1-3H3 |
InChI Key |
JIKQXVOCXIUXGN-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C4=CC=CC=C4)C5=CC(=C(C(=C5)I)C)I)C)C6=CC=CC=C6)(F)F |
Origin of Product |
United States |
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